2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 52191-26-1
VCID: VC3707634
InChI: InChI=1S/C12H13ClN2O/c13-7-12(16)14-6-5-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,5-7H2,(H,14,16)
SMILES: C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCl
Molecular Formula: C12H13ClN2O
Molecular Weight: 236.7 g/mol

2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide

CAS No.: 52191-26-1

Cat. No.: VC3707634

Molecular Formula: C12H13ClN2O

Molecular Weight: 236.7 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide - 52191-26-1

Specification

CAS No. 52191-26-1
Molecular Formula C12H13ClN2O
Molecular Weight 236.7 g/mol
IUPAC Name 2-chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide
Standard InChI InChI=1S/C12H13ClN2O/c13-7-12(16)14-6-5-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,5-7H2,(H,14,16)
Standard InChI Key VUOXPQXFKCXXFF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCl
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCl

Introduction

Chemical Structure and Properties

Molecular Identity and Classification

2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide belongs to the class of indole derivatives, a family of compounds extensively studied for their biological significance and pharmaceutical applications. The compound possesses a molecular formula of C12H13ClN2O, with a structure that features an indole core with an ethyl chain at the 3-position, terminating in an amide bond connected to a chloroacetyl group . This particular arrangement of functional groups provides the compound with its unique chemical properties and potential biological activities. The presence of the indole nucleus is especially significant, as this heterocyclic structure is found in numerous natural products and pharmaceuticals, including the neurotransmitter serotonin and various alkaloids. The strategic placement of the chloroacetamide group further enhances the compound's reactivity profile, making it suitable for various chemical transformations and biological interactions.

Physical and Chemical Characteristics

The compound typically appears as a solid or crystalline substance at room temperature, exhibiting solubility predominantly in organic solvents rather than aqueous media . Its molecular weight is calculated at approximately 238.7 g/mol, placing it in a range commonly associated with drug-like molecules. The chloro substituent significantly influences the compound's reactivity patterns, particularly in nucleophilic substitution reactions where the chlorine atom serves as a good leaving group. The indole moiety contributes to the compound's aromaticity and potential for π-stacking interactions with biological targets, while the secondary amide group can participate in hydrogen bonding as both a donor and acceptor. These physical and chemical properties collectively determine the compound's behavior in biological systems and its potential applications in medicinal chemistry research.

Structural Identifiers and Representation

The compound is identified by several standardized chemical identifiers that enable precise database searching and structural verification. Its InChI (International Chemical Identifier) is recorded as InChI=1/C12H13ClN2O/c13-7-12(16)14-6-5-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,5-7H2,(H,14,16), providing a unique text representation of its molecular structure . The compound is also known by several synonyms including "Tryptamine, N-chloroacetyl-" and "3-(CHLOROACETAMIDOETHYL)INDOLE," reflecting its structural relationship to tryptamine derivatives . These standardized identifiers facilitate accurate communication among researchers and ensure consistency in chemical databases, supporting reproducible research efforts in medicinal chemistry and related fields.

Synthesis and Preparation Methods

Industrial Production Considerations

Commercial availability of 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide in various quantities suggests established production methods exist for this compound . Industrial scale synthesis would likely employ optimized versions of laboratory procedures, potentially with modifications to enhance yield, purity, and cost-effectiveness. Production may involve carefully controlled reaction conditions, specialized equipment for handling moisture-sensitive reagents, and sophisticated purification techniques such as continuous flow chromatography or industrial crystallization. Quality control measures would typically include analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry to ensure consistent product quality. The existence of multiple commercial suppliers offering this compound at various price points indicates sufficient market demand to support commercial production, likely driven by research applications in medicinal chemistry and pharmacological studies.

Biological Activity and Pharmacological Properties

Application AreaPotential Uses
Medicinal ChemistryBuilding block for more complex molecules, intermediate in drug synthesis
Pharmacological ResearchProbe for biological target binding, tool for mechanism of action studies
Structure-Activity Relationship StudiesReference compound for developing novel therapeutic agents
Biochemical AssaysStandard or control in enzymatic or receptor binding assays

The chloroacetamide group provides an electrophilic center that may enable the compound to function as a covalent or irreversible inhibitor of certain enzymes, potentially expanding its utility in chemical biology research. Furthermore, as a tryptamine derivative, the compound may have relevance to neurochemical research, particularly in studies related to serotonergic systems. These diverse potential applications highlight the compound's value in multiple research contexts, explaining its commercial availability from specialty chemical suppliers.

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